molecular formula C17H12 B135719 7H-Benzo[c]fluorene CAS No. 205-12-9

7H-Benzo[c]fluorene

Cat. No. B135719
CAS RN: 205-12-9
M. Wt: 216.28 g/mol
InChI Key: FRIJWEQBTIZQMD-UHFFFAOYSA-N
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Patent
US05451649

Procedure details

9.8 grams of the benzo(c) flurenone were dissolved in 200 ml of terahydrofuran and hydrogenated in the presence of 0.5 g of a palladium carbon catalyst containing 10 wt % palladium under atmospheric pressure and room temperature. The resulting product was dried over Na2SO4, the solvent removed and the residue extracted with pentane and filtered over silica gel. Colorless platelettes of 3,4-benzofluorene, also sometimes referred to as benzo(c) fluorene, were recovered.
Name
benzo(c) flurenone
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:17]2[C:5]([CH:6]=[CH:7][C:8]3[C:16]=2[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[CH:9]=3)=[CH:4][CH:3]=[CH:2]1>O1CCCC1.[C].[Pd].[Pd]>[CH2:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:16]2[C:17]3[C:5]([CH:6]=[CH:7][C:8]1=2)=[CH:4][CH:3]=[CH:2][CH:1]=3 |f:2.3|

Inputs

Step One
Name
benzo(c) flurenone
Quantity
9.8 g
Type
reactant
Smiles
C1(C=CC=C2C=CC3=CC=4C=CC=CC4C3=C21)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting product was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with pentane
FILTRATION
Type
FILTRATION
Details
filtered over silica gel
CUSTOM
Type
CUSTOM
Details
were recovered

Outcomes

Product
Name
Type
Smiles
C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.